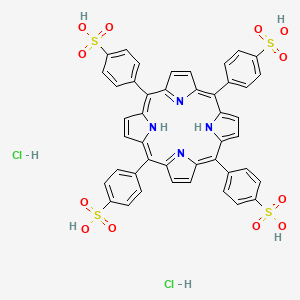
Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride
説明
Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride (MTPPD) is a porphyrin-based compound that has been extensively studied due to its unique properties and potential applications in a variety of fields. It is a water-soluble, non-toxic, and highly fluorescent derivative of meso-tetraphenylporphyrin (MTPP). Its chemical structure consists of four meso-tetra(4-sulfonatophenyl)porphyrin (MTPPS) units connected by methylene bridges. MTPPD is an important tool in the study of porphyrin-based compounds and has been used in a variety of research applications, including biochemical and physiological studies, drug delivery, and sensing.
科学的研究の応用
Radiometric Zinc Sensor
“Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride” has been used in a quantum dot FRET assembly to serve as an effective radiometric sensor for zinc ions (Zn^2+). This application is crucial in detecting and quantifying zinc, which is an essential trace element in biological systems .
Investigation of J-aggregates
The compound has been utilized in Atomic Force microscopy to investigate the structure of J-aggregates. These aggregates are important in various fields, including organic electronics and photovoltaics .
pH-dependent Exciton Coupling
Self-assembled peptide-porphyrin complexes with “Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride” exhibit pH-dependent exciton coupling. This property is significant for understanding and developing materials for optoelectronic devices .
Structural Reporter for Human Albumin
It serves as a fluorescence-based reporter of structural changes in human albumin induced by guanidine hydrochloride. This application is valuable in protein studies and pharmaceuticals .
Photosensitizer for Antimicrobial Photodynamic Inactivation
In the presence of potassium iodide, the compound acts as an effective photosensitizer for antimicrobial photodynamic inactivation. This is a promising approach for treating infections without using traditional antibiotics .
6. Synthesis of Water Soluble Iron (II) Nitroxyl Porphyrin Complexes It has been used as a precursor to synthesize water-soluble iron (II) nitroxyl porphyrin complexes, which have potential applications in medicine and catalysis .
7. Synthesis of Water Soluble Ruthenium Porphyrins The compound was used for synthesizing water-soluble ruthenium porphyrins, which are explored as potential cytotoxic agents, possibly offering new avenues in cancer therapy .
8. Self-Assembly of Nano Containers for Drug Delivery It has been combined with a metallosurfactant for the self-assembly of nano containers, which are investigated for their potential use in targeted drug delivery systems .
特性
IUPAC Name |
4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXOFOJZDIPMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2N4O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TPPS4 interact with metal ions, and what are the downstream effects?
A1: TPPS4 acts as a receptor molecule, exhibiting a strong affinity for binding with certain metal ions like Zn2+. [, ] This interaction triggers a change in the absorption spectrum of TPPS4, particularly in the Q-band region. [, ] When integrated into systems like Quantum Dot (QD)-based FRET assemblies, this spectral modulation upon Zn2+ binding leads to measurable changes in fluorescence intensity, enabling its detection. [, ] The fluorescence enhancement of green-emission QDs and simultaneous quenching of yellow-emission QDs in these assemblies allows for ratiometric and even visual detection of Zn2+ due to the distinct color change. [, ]
Q2: Can TPPS4 be used for biological applications? What is its fluorescence quantum yield?
A2: Yes, TPPS4 can be utilized for biological applications. [] For example, when incorporated into water-soluble quantum dot-organic dye nanocomposites, TPPS4 acts as the organic dye component. [] Upon excitation, these nanocomposites can generate singlet oxygen, a reactive oxygen species with various biological implications, with a fluorescence quantum yield measured at 0.43. [] This demonstrates the potential of TPPS4-containing systems for applications like photodynamic therapy.
Q3: How does TPPS4 contribute to the development of sensitive biosensors?
A3: TPPS4 plays a crucial role in enhancing the sensitivity of biosensors, particularly those based on fluorescence resonance energy transfer (FRET). Its compact size allows for its incorporation into QD-biopolymer assemblies with minimal interfacial thickness (≤2 nm), significantly improving FRET efficiency compared to bulkier silica-based assemblies. [] This heightened sensitivity, coupled with TPPS4's spectral response to analytes like Zn2+, makes it a valuable component in developing accurate and responsive biosensors.
Q4: What is the significance of TPPS4's self-assembly properties?
A4: TPPS4's ability to self-assemble with other molecules, driven by electrostatic interactions, is key to creating diverse nanostructures. For instance, its interaction with cationic meso-tetra (4-pyridyl) porphine (T4MPyP) in acidic solutions results in the formation of nanosheets and nanotubes. [] These structures hold potential for various applications, including sensing, catalysis, and drug delivery, showcasing the versatility of TPPS4 in nanomaterial design.
Q5: What analytical techniques are employed to study TPPS4 and its interactions?
A5: Several analytical techniques are crucial for studying TPPS4. Spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy, help characterize TPPS4's spectral properties and monitor changes upon interaction with analytes like Zn2+. [, , ] Microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are vital for visualizing the self-assembled nanostructures formed by TPPS4, revealing their morphology and dimensions. [] These techniques, along with others like dynamic light scattering and zeta potential measurements, provide a comprehensive understanding of TPPS4's behavior and its applications in various fields.
Q6: How can TPPS4 be used to measure fluorophore concentrations in complex media?
A6: TPPS4 has been utilized as a model fluorophore in studies aimed at developing accurate methods for determining fluorophore concentrations in tissue-simulating phantoms. By incorporating TPPS4 into these phantoms and employing steady-state spatially resolved fluorescence measurements alongside diffusion theory models, researchers can estimate the fluorescence quantum yield and concentration of TPPS4. [, ] This approach holds promise for quantifying fluorophores in complex biological environments, aiding in areas like medical diagnostics and imaging.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



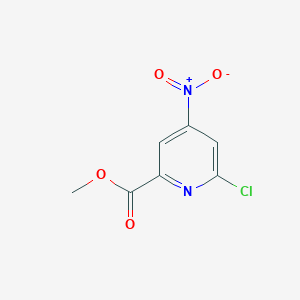

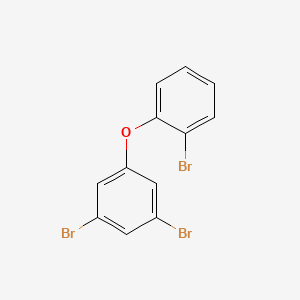
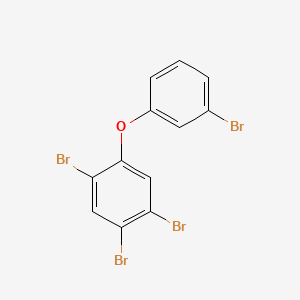

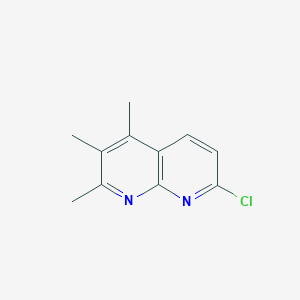
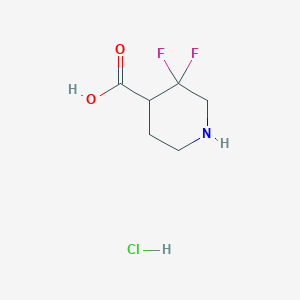
![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)
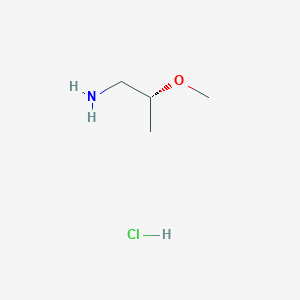
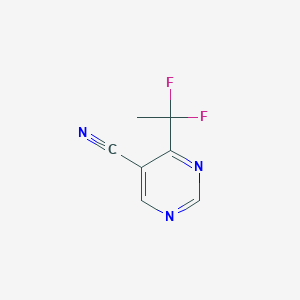
![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)
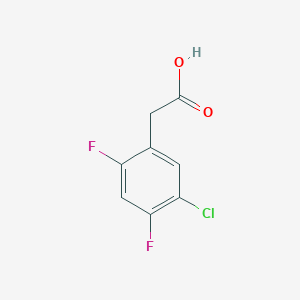
![Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)](/img/structure/B1530814.png)
